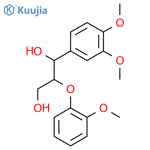

- Catalyst-free ligin valorization by acetoacetylation. Structural elucidation by comparison with model compounds, Green Chemistry, 2018, 20(13), 2959-2966

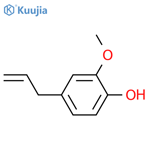

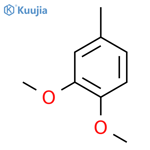

Cas no 93-15-2 (Methyl Eugenol)

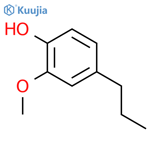

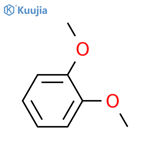

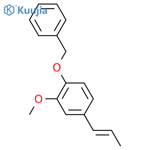

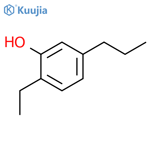

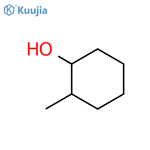

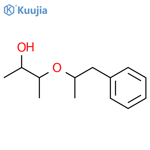

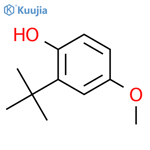

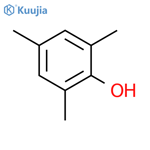

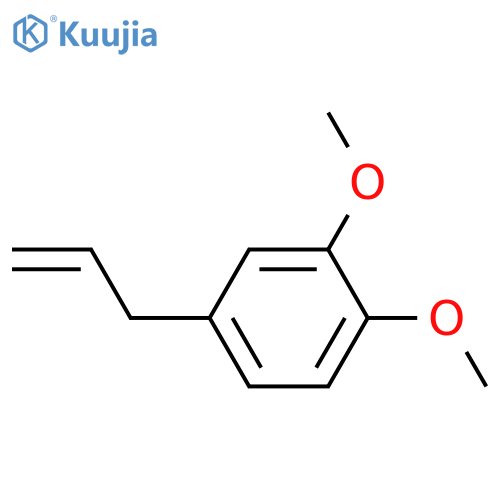

Methyl Eugenol structure

Nombre del producto:Methyl Eugenol

Número CAS:93-15-2

MF:C11H14O2

Megavatios:178.227663516998

MDL:MFCD00008652

CID:34690

PubChem ID:24857155

Methyl Eugenol Propiedades químicas y físicas

Nombre e identificación

-

- Methyl eugenol

- TIMTEC-BB SBB007916

- 1-(3,4-Dimethoxyphenyl)-2-propene

- 1,2-dimethoxy-4-(2-propenyl)-benzen

- 1,2-Dimethoxy-4-allylbenzene

- 1,3,4-Eugenol methyl ether

- 4-allyl-1,2-dimethoxy-benzen

- 4-Allyl-1,2-dimethyoxybenzene

- 4-Allyl-1,2-dimethoxybenzene

- 3-(3,4-Dimethoxyphenyl)-1-propene

- Allyl-3,4-dimethoxybenzene

- Eugenol methyl ether

- 1,2-dimethoxy-4-(2-propen-1-yl)benzene

- 1,2-DiMethoxy-4-(2-propenyl)benzene

- 1,2-dimethoxy-4-(prop-2-en-1-yl)benzene

- 1-allyl-3,4-dimethoxybenzene

- 3,4-dimethoxyallylbenzene

- 3-METHYLEUGENOL

- 4-Allylveratrol

- 4-allylveratrole

- Allyl veratrole

- FEMA 2475

- femanumber2475

- LEVO-ROSE OXIDE

- O-Methyleugenol

- [ "" ]

- Methyleugenol

- Eugenyl methyl ether

- Methyl eugenol ether

- Veratrole methyl ether

- Benzene, 1,2-dimethoxy-4-(2-propenyl)-

- Methyl eugenyl ether

- O-Methyl eugenol

- 4-allyl-1,2-dimethoxy-benzene

- Benzene, 4-allyl-1,2-dimethoxy-

- ENT 21040

- 1-(3,4-Dimethoxyphe

- 1,2-Dimethoxy-4-(2-propen-1-yl)benzene (ACI)

- Benzene, 1,2-dimethoxy-4-(2-propenyl)- (9CI)

- Benzene, 4-allyl-1,2-dimethoxy- (8CI)

- Veratrole, 4-allyl- (6CI)

- 3,4-Dimethoxy-1-(2-propenyl)benzene

- 3-(3,4-Dimethoxyphenyl)propene

- Chavibetol methyl ether

- Methylchavibetol

- NSC 209528

- NSC 8900

- MLS001333206

- MLS001333205

- SMR000112378

- MLS001065600

- MLSMR

- Methyl Eugenol

-

- MDL: MFCD00008652

- Renchi: 1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4,6-8H,1,5H2,2-3H3

- Clave inchi: ZYEMGPIYFIJGTP-UHFFFAOYSA-N

- Sonrisas: O(C)C1C(OC)=CC(CC=C)=CC=1

- Brn: 1910871

Atributos calculados

- Calidad precisa: 178.09938g/mol

- Carga superficial: 0

- XLogP3: 2.5

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Cuenta de enlace giratorio: 4

- Masa isotópica única: 178.09938g/mol

- Masa isotópica única: 178.09938g/mol

- Superficie del Polo topológico: 18.5Ų

- Recuento de átomos pesados: 13

- Complejidad: 156

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

- Peso molecular: 178.23

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

- Olor: Mild-spicy, slightly herbal odor

- Vapor Density: greater than 1.0 (NTP, 1992) (Relative to Air)

- Stability Shelf Life: Stable to air, heat and light.

- Temperature: When heated to decomposition it emits acrid smoke and irritating fumes.

- Taste: BITTER, BURNING TASTE

- Color / forma: Oil

- Denso: 1.036 g/mL at 25 °C(lit.)

- Punto de fusión: −4 °C (lit.)

- Punto de ebullición: 254-255 °C(lit.)

- Punto de inflamación: Fahrenheit: 230 ° f

Celsius: 110 ° c - índice de refracción: n20/D 1.534(lit.)

- Disolución: 0.5g/l

- Coeficiente de distribución del agua: Insoluble

- Estabilidad / vida útil: Stable. Combustible. Incompatible with strong oxidizing agents.

- PSA: 18.46000

- Logp: 2.43230

- índice de refracción: Index of refraction = 1.5340 at 20 °C/D

- Olor: Mild-spicy, slightly herbal odor

- Merck: 6073

- Disolución: Insoluble in water, soluble in ethanol.

- Presión de vapor: 0.02 mm Hg at 68 °F ; 1 mm Hg at 185.0° F (NTP, 1992)

- FEMA: 2475

Methyl Eugenol Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H302,H315,H319,H335,H351

- Declaración de advertencia: P261,P281,P305+P351+P338

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:1

- Código de categoría de peligro: 22-36/37/38-40

- Instrucciones de Seguridad: S26-S36/37/39

- Rtecs:CY2450000

-

Señalización de mercancías peligrosas:

- Términos de riesgo:R22; R36/37/38; R40

- Condiciones de almacenamiento:2-8°C

- Toxicidad:LD50 orally in rats: 1560 mg/kg (Jenner)

Methyl Eugenol Datos Aduaneros

- Código HS:29093090

- Datos Aduaneros:

China Customs Code:

2909309090Overview:

2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Methyl Eugenol PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM255842-500g |

4-Allyl-1,2-dimethoxybenzene |

93-15-2 | 95% | 500g |

$215 | 2022-06-09 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP2901-20mg |

Methyl Eugenol |

93-15-2 | ≥98% | 20mg |

¥100元 | 2023-09-15 | |

| TRC | M303015-10mg |

Methyleugenol |

93-15-2 | 10mg |

$110.00 | 2023-05-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M21421-20mg |

Methyl Eugenol |

93-15-2 | 20mg |

¥98.0 | 2021-09-08 | ||

| Enamine | EN300-698375-25.0g |

1,2-dimethoxy-4-(prop-2-en-1-yl)benzene |

93-15-2 | 95.0% | 25.0g |

$35.0 | 2025-03-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-232373-5g |

4-Allyl-1,2-dimethoxybenzene, |

93-15-2 | ≥98% | 5g |

¥181.00 | 2023-09-05 | |

| Enamine | EN300-698375-0.1g |

1,2-dimethoxy-4-(prop-2-en-1-yl)benzene |

93-15-2 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1360-25ML |

4-Allyl-1,2-dimethoxybenzene |

93-15-2 | >98.0%(GC) | 25ml |

¥190.00 | 2024-07-12 | |

| TRC | M303015-100mg |

Methyleugenol |

93-15-2 | 100mg |

$597.00 | 2023-05-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1360-25ml |

Methyl Eugenol |

93-15-2 | 98.0%(GC) | 25ml |

¥180.0 | 2022-06-10 |

Methyl Eugenol Métodos de producción

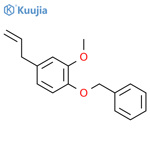

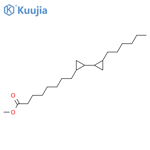

Synthetic Routes 1

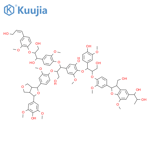

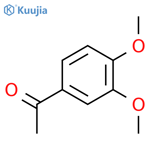

Synthetic Routes 2

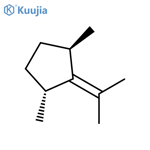

Synthetic Routes 3

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 12 h, reflux

Referencia

- Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation-Biotransamination Sequential Process, Advanced Synthesis & Catalysis, 2019, 361(11), 2582-2593

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether , 1,2-Dibromoethane ; rt; 2 h, reflux

1.2 Solvents: Hexane ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7

1.2 Solvents: Hexane ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7

Referencia

- Synthesis method of eugenol methyl ether as flavoring agent, China, , ,

Synthetic Routes 6

Condiciones de reacción

1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 12 h, 60 °C

Referencia

- Pd-catalyzed cross-coupling of haloarenes and chloroarene-Cr(CO)3 complexes with stabilized vinyl- and allylaluminium reagents, Synlett, 2003, (12), 1783-1788

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Water ; 20 min, rt; overnight, rt

1.2 1.5 h, rt; 3 h, 110 - 120 °C

1.2 1.5 h, rt; 3 h, 110 - 120 °C

Referencia

- Synthesis 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl ketone from eugenol, International Journal of Chemical Engineering and Applications, 2015, 6(1), 61-65

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

Referencia

Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin

,

Applied Catalysis,

2023,

325,

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, rt → reflux

2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min

2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h

2.3 Reagents: Carbon dioxide

3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

3.2 Reagents: Water ; rt

4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min

2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h

2.3 Reagents: Carbon dioxide

3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

3.2 Reagents: Water ; rt

4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

Referencia

Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin

,

Applied Catalysis,

2023,

325,

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Diglyme ; 4 h, 150 - 155 °C

Referencia

- Synthesis of aryl alkyl ethers by alkylation of phenols with quaternary ammonium salts, Acta Chimica Slovenica, 2010, 57(1), 29-36

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Catalysts: Molybdenum , Copper Solvents: Methanol , Water ; 7 h, 220 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

Cu-Mo doped zeolite ZSM-5 catalyzed conversion of lignin to alkyl phenols with high selectivity

,

Catalysis Science & Technology,

2015,

5(4),

2117-2124

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Condiciones de reacción

1.1 Catalysts: Bis(triphenylphosphine)nickel dichloride

Referencia

- Dichlorobis(triphenylphosphine)-nickel(II), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-11

Synthetic Routes 19

Synthetic Routes 20

Synthetic Routes 21

Synthetic Routes 22

Synthetic Routes 23

Condiciones de reacción

1.1 Catalysts: Copper(II) 2-ethylhexanoate , 5,10-Dihydro-5,10-bis[4-(trifluoromethyl)phenyl]phenazine Solvents: Toluene ; 18 h, rt

Referencia

- Decarboxylative Olefination of Activated Aliphatic Acids Enabled by Dual Organophotoredox/Copper Catalysis, ACS Catalysis, 2018, 8(3), 1715-1719

Synthetic Routes 24

Condiciones de reacción

1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Water ; rt

2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

1.2 Reagents: Water ; rt

2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

Referencia

Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin

,

Applied Catalysis,

2023,

325,

Synthetic Routes 25

Condiciones de reacción

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min

1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h

1.3 Reagents: Carbon dioxide

2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

2.2 Reagents: Water ; rt

3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h

1.3 Reagents: Carbon dioxide

2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

2.2 Reagents: Water ; rt

3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

Referencia

Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin

,

Applied Catalysis,

2023,

325,

Methyl Eugenol Raw materials

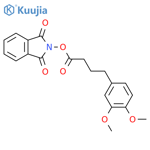

- Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate

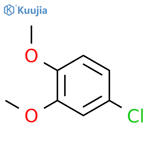

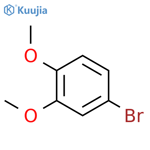

- 4-Bromo-1,2-dimethoxybenzene

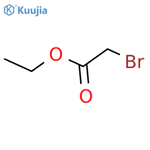

- Ethyl bromoacetate

- 4-Chloro-1,2-dimethoxybenzene

- Veratraldehyde

- 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

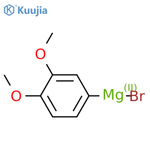

- Magnesium,bromo(3,4-dimethoxyphenyl)-

- Lignin

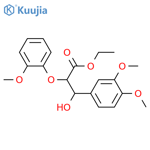

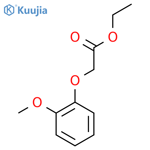

- Ethyl 2-(2-methoxyphenoxy)acetate

- Guaiacol

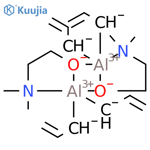

- Aluminum, bis[μ-[2-(dimethylamino-κN)ethanolato-κO:κO]]tetra-2-propenyldi-, stereoisomer (9CI)

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3,4-dimethoxyphenyl)butanoate

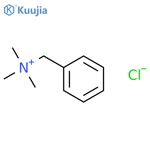

- Benzyltrimethylammonium chloride

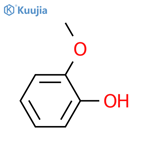

- Eugenol

Methyl Eugenol Preparation Products

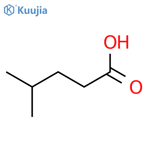

- 4-Methylpentanoic acid (646-07-1)

- Benzyl isoeugenol (92666-21-2)

- 2,5-dimethylcyclopentan-1-one (4041-09-2)

- 3,4-Dimethoxytoluene (494-99-5)

- 4-Ethyl-1,2-dimethoxybenzene (5888-51-7)

- 4-Ethylguaiacol (2785-89-9)

- 2-Methylpropanoic acid (79-31-2)

- 2-Methoxy-4-propylphenol (2785-87-7)

- 2,5-Dimethyl-3,4-hexanediol (22607-11-0)

- 2,3,4,5-Tetramethyl-1,4-hexadiene (51504-54-2)

- 2-Ethyl-5-propylphenol (72386-20-0)

- 2',4'-Dimethoxypropiophenone (831-00-5)

- 2-Cyclohexen-1-one, 3-acetyl-2,4,4-trimethyl- (94391-24-9)

- Phenol,2-ethyl-4,5-dimethyl- (2219-78-5)

- 2,4-heptadiene, 2,4-dimethyl- (74421-05-9)

- 2-Methoxy-4-methylphenol (93-51-6)

- cis-2-Methylcyclohexanol (7443-70-1)

- 3-Acetoxydodecane (60826-26-8)

- 2-Phenylacetamide (103-81-1)

- Benzene, 4-butyl-1,2-dimethoxy- (59056-76-7)

- Cyclopentane, 1-ethyl-2-(4-methylpentyl)- (219726-60-0)

- 1,2-Dimethoxy-4-propylbenzene (5888-52-8)

- 1-Ethyl-2,4-dimethylbenzene (874-41-9)

- 1,3-Heptadiene, 2,3-dimethyl- (74779-65-0)

- 3-(1-Methyl-2-phenylethoxy)-2-butanol (74810-46-1)

- 3-Methoxy-2,5,6-trimethylphenol (34883-03-9)

- Methyl Eugenol (93-15-2)

- β-Cyclocitral (432-25-7)

- Phenol,2,3,4,6-tetramethyl- (3238-38-8)

- 3-tert-Butyl-p-hydroxyanisole (121-00-6)

- (3E,5E)-2,2-dimethyldeca-3,5-diene (55638-50-1)

- 2,3,5-Trimethyphenol (697-82-5)

- 2,3,5,6-Tetramethyl-p-benzoquinone (527-17-3)

- 2,4,6-Trimethylphenol (527-60-6)

- 4-Allyl-1-(benzyloxy)-2-methoxybenzene (57371-42-3)

- Veratrole (91-16-7)

- [1,1'-Bicyclopropyl]-2-octanoic acid, 2'-hexyl-, methyl ester (56687-68-4)

- 3',4'-Dimethoxyacetophenone (1131-62-0)

- Cyclopentane, 1,3-dimethyl-2-(1-methylethylidene)-, (1R,3R)-rel- (61142-30-1)

Methyl Eugenol Proveedores

Shanghai Jinhuan Chemical CO., LTD.

Miembros de la medalla de oro

(CAS:93-15-2)Methyl Eugenol

Número de pedido:JH109

Estado del inventario:in Stock

Cantidad:25kg

Pureza:98.00%

Información sobre precios actualizada por última vez:Monday, 8 January 2024 17:37

Precio ($): negotiated

Methyl Eugenol Literatura relevante

-

Lei Cai,Lingkui Meng,Jing Zeng,Qian Wan Org. Chem. Front. 2021 8 3150

-

Santosh Rudrawar,Philip S. Kerry,Marie-Anne Rameix-Welti,Andrea Maggioni,Jeffrey C. Dyason,Faith J. Rose,Sylvie van der Werf,Robin J. Thomson,Nadia Naffakh,Rupert J. M. Russell,Mark von Itzstein Org. Biomol. Chem. 2012 10 8628

-

Dominique Harakat,Jacques Muzart,Jean Le Bras RSC Adv. 2012 2 3094

-

Ljubo? U?jak,Silvana Petrovi?,Milica Drobac,Marina Sokovi?,Tatjana Stanojkovi?,Ana ?iri?,Marjan Niketi? Food Funct. 2017 8 278

-

5. LXIV.—The essential oil of Cinnamomum Oliveri(bail.) or brisbane sassafrasGeorge Watson Hargreaves J. Chem. Soc. Trans. 1916 109 751

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos benceno y derivados sustituidos Dimetoxibencenos

- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos benceno y derivados sustituidos Metoxibencenos Dimetoxibencenos

- Productos Naturales y Extractos Extractos de planta basado en plantas Rhanterium epapposum

- Productos Naturales y Extractos Extractos de planta basado en plantas Echinophora tournefortii

- Productos Naturales y Extractos Extractos de planta basado en plantas Echinophora oriental

- Productos Naturales y Extractos Extractos de planta basado en plantas Anisosciadium oriental

- Disolventes y químicos orgánicos Compuestos Orgánicos Alcohol/Éter

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:93-15-2)Methyl eugenol

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:93-15-2)Methyleugenol

Pureza:>98%

Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized

Precio ($):Informe